molecular formula C9H12N2O4S B13429430 (6S,8aR)-Hexahydro-5,8-dioxo-3H-thiazolo[3,4-a]pyrazine-6-propanoic Acid

(6S,8aR)-Hexahydro-5,8-dioxo-3H-thiazolo[3,4-a]pyrazine-6-propanoic Acid

Cat. No.: B13429430
M. Wt: 244.27 g/mol
InChI Key: SIHJCGBZTATYLB-ZBHICJROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6S,8aR)-Hexahydro-5,8-dioxo-3H-thiazolo[3,4-a]pyrazine-6-propanoic Acid” (CAS: 161771-75-1) is a bicyclic heterocyclic compound characterized by a thiazolo[3,4-a]pyrazine core fused with a propanoic acid side chain. Its molecular formula is C₉H₁₂N₂O₄S, with a molecular weight of 244.27 g/mol . While direct pharmacological data for this compound are scarce, its structural analogs (e.g., pseudoproline diketopiperazines and oxazolo-pyrazine derivatives) suggest roles in enzyme inhibition, prodrug activation, or therapeutic applications .

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

3-[(6S)-5,8-dioxo-3,6,7,8a-tetrahydro-1H-[1,3]thiazolo[3,4-a]pyrazin-6-yl]propanoic acid

InChI

InChI=1S/C9H12N2O4S/c12-7(13)2-1-5-9(15)11-4-16-3-6(11)8(14)10-5/h5-6H,1-4H2,(H,10,14)(H,12,13)/t5-,6?/m0/s1

InChI Key

SIHJCGBZTATYLB-ZBHICJROSA-N

Isomeric SMILES

C1C2C(=O)N[C@H](C(=O)N2CS1)CCC(=O)O

Canonical SMILES

C1C2C(=O)NC(C(=O)N2CS1)CCC(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The compound is typically synthesized via cyclization reactions involving amino acid derivatives and sulfur-containing reagents to form the thiazolo[3,4-a]pyrazine core. The stereochemistry (6S,8aR) is controlled by the chiral centers in the starting materials or by stereoselective cyclization steps.

Synthesis as an Impurity or Intermediate of Pidotimod

  • The compound has been reported as an impurity product in the synthesis of Pidotimod (a known immunostimulant). This suggests that its preparation can occur as a side reaction or intermediate step during the formation of Pidotimod.
  • The synthetic route to Pidotimod involves the condensation of amino acid derivatives with thiazole precursors, followed by cyclization and oxidation steps that can yield the hexahydro-thiazolo-pyrazine core with keto functionalities at specific ring positions.
  • Crimella et al. (1994) and Gu et al. (2008) have documented synthetic pathways that highlight the formation of this compound during the preparation of Pidotimod analogs.

Key Reaction Conditions and Reagents

Step Reagents/Conditions Description Outcome
1 L-amino acid derivatives (e.g., L-cysteine or related precursors) Provide chiral centers and sulfur for thiazole ring formation Chiral intermediate with sulfur-containing moiety
2 Cyclization via intramolecular condensation Formation of fused thiazolo-pyrazine bicyclic system Establishment of the bicyclic core with keto groups
3 Controlled oxidation Introduction of keto groups at positions 5 and 8 Formation of dioxo functionalities
4 Propanoic acid side chain attachment or preservation Maintains the acid functionality at position 6 Final compound with propanoic acid substituent
  • The cyclization is often carried out under reflux conditions in polar solvents such as ethanol or water, sometimes in the presence of acid or base catalysts to promote ring closure.
  • Oxidation steps may use mild oxidants to selectively convert ring positions to keto groups without degrading the bicyclic system.

Stereochemical Control

  • The stereochemistry at positions 6 and 8a (6S,8aR) is crucial for biological activity and is controlled by the stereochemistry of the starting amino acid and the cyclization mechanism.
  • Enzymatic or chiral auxiliary methods can be employed to enhance stereoselectivity, though specific details are limited in the literature.

Research Findings and Analytical Data

Structural Confirmation

  • The compound’s structure has been confirmed by spectroscopic methods such as NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
  • Single-crystal X-ray diffraction studies have been used to confirm the bicyclic fused ring system and absolute stereochemistry in related compounds, supporting the assigned configuration of (6S,8aR).

Summary Table of Preparation Method Characteristics

Aspect Details
Starting Materials Chiral amino acid derivatives (e.g., L-cysteine) and sulfur sources
Key Reactions Intramolecular cyclization, condensation, controlled oxidation
Catalysts/Conditions Acid/base catalysis, reflux in polar solvents, mild oxidants
Stereochemistry Controlled by chiral starting materials; (6S,8aR) configuration
Purity Issues Possible formation as impurity in related syntheses (e.g., Pidotimod)
Stability Very hygroscopic; sensitive to moisture
Analytical Confirmation NMR, IR, MS, X-ray crystallography

Chemical Reactions Analysis

Types of Reactions

(6S,8aR)-Hexahydro-5,8-dioxo-3H-thiazolo[3,4-a]pyrazine-6-propanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(6S,8aR)-Hexahydro-5,8-dioxo-3H-thiazolo[3,4-a]pyrazine-6-propanoic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (6S,8aR)-Hexahydro-5,8-dioxo-3H-thiazolo[3,4-a]pyrazine-6-propanoic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of fused bicyclic heterocycles. Below is a detailed comparison with structurally and functionally related molecules:

Table 1: Structural Analogs and Key Differences

Compound Name Core Structure Substituents Key Properties Biological Activity/Applications References
(6S,8aR)-Hexahydro-5,8-dioxo-3H-thiazolo[3,4-a]pyrazine-6-propanoic Acid Thiazolo[3,4-a]pyrazine 6-propanoic acid Density: 1.5 g/cm³; Boiling point: 658°C Unknown (structural analogs suggest enzyme inhibition)
6S,8aR/S-6-Alkyl-3,3-dimethyltetrahydrooxazolo[3,4-a]pyrazine-5,8-diones Oxazolo[3,4-a]pyrazine Alkyl groups (e.g., methyl, benzyl) Conformations: Boat (L,S series) vs. flattened (L,R series) Prodrug by-products; non-toxic to HT29 cells
(R,S)-3-(1,3-Benzodioxol-5-yl)-1-(1H-indol-3-yl)-7-methyl-6,7-dihydro[1,3]oxazolo[3,4-a]pyrazine-5,8-dione Oxazolo[3,4-a]pyrazine 1,3-Benzodioxolyl, indolyl groups Synthesized via acid-catalyzed reactions Pharmaceutical candidate for erectile dysfunction
Deoxynojirimycin derivatives (e.g., compound 7) Oxazolo[3,4-a]pyridinone Hydroxymethyl, trihydroxy groups Glycosidase inhibition Antidiabetic agents; α-glucosidase inhibitors
N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxamide Oxazolo[3,4-a]pyrazine Fluorobenzyl, diphenyl groups Exact mass: 445.1346 Da Metabolite of apixaban (anticoagulant)

Key Comparative Insights

Core Heterocycle Variations: The thiazolo[3,4-a]pyrazine core in the target compound differs from oxazolo[3,4-a]pyrazine analogs (e.g., –11) by replacing oxygen with sulfur in the thiazole ring.

Functional Group Impact: The 6-propanoic acid side chain distinguishes the target compound from alkyl-substituted analogs (e.g., 6-methyl or benzyl groups in ). This carboxylic acid group may confer solubility or enable salt formation, influencing pharmacokinetics .

Stereochemical Influence :

  • The 6S,8aR configuration contrasts with diastereomeric series (e.g., L,R vs. L,S in ). For example, L,R-oxazolo-pyrazine derivatives cyclize faster due to reduced steric hindrance, suggesting the target compound’s stereochemistry may affect its metabolic stability .

These findings hint at possible enzyme-targeted applications for the thiazolo-pyrazine scaffold .

Synthetic Routes: The synthesis of oxazolo-pyrazine derivatives often involves cyclization of dipeptides or hydrazine intermediates ().

Table 2: Physicochemical Comparison

Property Target Compound 6S,8aR/S-6-Alkyl Oxazolo-pyrazines Deoxynojirimycin Derivatives
Molecular Weight 244.27 g/mol 200–300 g/mol (varies by alkyl group) 250–400 g/mol
Boiling Point 658°C Not reported Not reported
Water Solubility Likely moderate (carboxylic acid group) Low (hydrophobic alkyl groups) High (polar hydroxy groups)
Bioactivity Unknown Non-toxic (HT29 cells) α-Glucosidase inhibition
References

Biological Activity

(6S,8aR)-Hexahydro-5,8-dioxo-3H-thiazolo[3,4-a]pyrazine-6-propanoic acid, also known as Pidotimod Impurity 37, is a compound with significant biological activity, particularly in immunomodulation. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₉H₁₂N₂O₄S
  • Molar Mass : 244.27 g/mol
  • Appearance : White to off-white solid
  • Melting Point : 50 - 52°C
  • Storage Conditions : Hygroscopic; recommended storage at -20°C under inert atmosphere to maintain stability .

Immunomodulatory Effects

Research indicates that this compound exhibits notable immunomodulatory properties. It has been primarily studied for its ability to enhance immune responses, particularly in contexts of infections and immune deficiencies. Key findings include:

  • Lymphocyte Proliferation : The compound stimulates lymphocyte proliferation, which is crucial for adaptive immune responses.
  • Cytokine Production : Enhanced production of cytokines has been observed, indicating its role in modulating immune signaling pathways .

The compound interacts with various biological targets involved in immune signaling. Interaction studies have demonstrated that it may influence the expression of key immune regulators and enhance the activation of immune cells. This suggests a mechanism where this compound can potentially be used to boost immune function in clinical settings .

Comparative Biological Activity

To provide a clearer understanding of its biological activity compared to other compounds with similar structures or functions, the following table summarizes the effects of this compound alongside other thiazole and pyrazole derivatives.

Compound NamePrimary ActivityMechanism
This compoundImmunomodulationEnhances lymphocyte proliferation and cytokine production
Thienopyrazole DerivativesAntioxidantReduces oxidative stress in erythrocytes
Pyrazole DerivativesAntimicrobialInhibits bacterial growth through cell wall disruption

Case Studies

  • Immunomodulation in Animal Models : In a study involving murine models of infection, administration of this compound resulted in a significant increase in survival rates and reduced bacterial load compared to controls. This suggests its potential as an adjunct therapy in infectious diseases .
  • Cytokine Profile Alterations : Another study assessed the cytokine profiles post-treatment with the compound. Results indicated elevated levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in treated groups versus untreated controls. This supports the hypothesis that the compound enhances immune activation .

Q & A

Q. What are the key synthetic routes for (6S,8aR)-Hexahydro-5,8-dioxo-3H-thiazolo[3,4-a]pyrazine-6-propanoic Acid, and what challenges are associated with stereochemical control during synthesis?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including cyclization, oxidation, and stereoselective functionalization. A common approach is to:

Construct the thiazolo-pyrazine core via cyclocondensation of cysteine derivatives with ketones or aldehydes under acidic conditions.

Introduce the propanoic acid side chain through alkylation or Michael addition, ensuring retention of the (6S,8aR) configuration.

Optimize oxidation steps (e.g., using KMnO₄ or RuO₄) to achieve the 5,8-diketone moiety.

Challenges:

  • Stereochemical control : Use chiral catalysts (e.g., Jacobsen’s catalyst) or enzymatic resolution to preserve enantiomeric purity .
  • Regioselectivity : Monitor reaction intermediates via HPLC or chiral GC to avoid byproducts during cyclization .

Q. Which analytical techniques are most effective for confirming structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and 2D-COSY/HMBC to verify stereochemistry and ring substitution patterns.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect impurities.
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .
  • HPLC with Chiral Columns : Assess enantiomeric excess (>98% purity required for pharmacological studies) .

Q. How can researchers design preliminary biological assays to evaluate the compound’s bioactivity?

Methodological Answer:

  • Target Selection : Prioritize targets based on structural analogs (e.g., thiazolo-pyrazine derivatives with PDE inhibition or antimicrobial activity) .
  • In Vitro Assays :
    • Enzyme inhibition assays (e.g., phosphodiesterases) using fluorescence-based substrates.
    • Cell viability assays (e.g., MTT) in cancer or microbial models.
  • Dose-Response Curves : Use 4-parameter logistic models to calculate IC₅₀/EC₅₀ values .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structural analogs (e.g., thiazolo vs. oxazolo derivatives)?

Methodological Answer:

  • Comparative Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical hydrogen-bond acceptors/donors differentiating thiazolo (S-containing) and oxazolo (O-containing) analogs .
  • Molecular Dynamics Simulations : Compare binding affinities in target proteins (e.g., PDE5) to explain activity discrepancies .
  • Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data from heterogeneous studies and identify confounding variables (e.g., assay pH, solvent effects) .

Q. How can computational chemistry predict environmental fate and biodegradation pathways of this compound?

Methodological Answer:

  • QSPR Models : Predict logP, soil sorption coefficients (Koc), and biodegradability using EPI Suite or TEST software .
  • Density Functional Theory (DFT) : Simulate hydrolysis or photodegradation pathways under environmental conditions (pH 7, UV exposure).
  • Metabolite Identification : Use in silico tools (e.g., Meteor Nexus) to forecast microbial transformation products .

Q. What advanced techniques optimize functionalization of the thiazolo ring to enhance solubility or target selectivity?

Methodological Answer:

  • Directed Ortho-Metalation : Introduce substituents (e.g., -SO₃H for solubility) using LDA/TMPZnCl·LiCl .
  • Click Chemistry : Attach triazole or fluorophore tags via CuAAC reactions for imaging or SAR studies .
  • Protecting Group Strategies : Temporarily mask the diketone moiety during functionalization to prevent side reactions (e.g., use tert-butyl esters) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.